molecular formula C23H25FN4O2 B11145698 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide

5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide

Cat. No.: B11145698
M. Wt: 408.5 g/mol
InChI Key: VIYFBIGUJHAATH-UHFFFAOYSA-N
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Description

5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide is a complex organic compound that incorporates both indole and piperazine moieties. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The piperazine ring is also notable for its pharmacological properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine ring. The final step involves the formation of the amide bond.

    Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the piperazine moiety.

    Amide Bond Formation: The final step involves the coupling of the indole-piperazine intermediate with a suitable carboxylic acid derivative to form the amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.

    1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A compound with a similar indole and piperazine structure.

Uniqueness

5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide is unique due to its specific combination of indole and piperazine moieties, which confer distinct pharmacological properties. Its fluorine substitution also enhances its stability and binding affinity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25FN4O2

Molecular Weight

408.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-5-yl)-5-oxopentanamide

InChI

InChI=1S/C23H25FN4O2/c24-18-4-7-20(8-5-18)27-12-14-28(15-13-27)23(30)3-1-2-22(29)26-19-6-9-21-17(16-19)10-11-25-21/h4-11,16,25H,1-3,12-15H2,(H,26,29)

InChI Key

VIYFBIGUJHAATH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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